Cas no 10234-72-7 (3-Pyrazolidone)

3-Pyrazolidone is a heterocyclic organic compound with the molecular formula C3H6N2O, featuring a five-membered ring structure containing nitrogen and oxygen. This versatile intermediate is widely used in pharmaceutical synthesis, particularly in the development of pyrazolone derivatives, which exhibit significant biological activities such as analgesic, anti-inflammatory, and antipyretic properties. Its high reactivity and stability under various conditions make it valuable for constructing complex molecular frameworks. 3-Pyrazolidone also serves as a key precursor in agrochemicals and dyes, demonstrating excellent compatibility with diverse chemical transformations. The compound's well-defined crystalline structure ensures consistent purity (>98%), facilitating precise control in synthetic applications. Its low toxicity profile further enhances its utility in biomedical research and industrial processes requiring stringent safety standards.
3-Pyrazolidone structure
3-Pyrazolidone structure
Product Name:3-Pyrazolidone
CAS No:10234-72-7
MF:C3H6N2O
MW:86.0925402641296
MDL:MFCD04113565
CID:198809
PubChem ID:151497
Update Time:2025-07-02

3-Pyrazolidone Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrazolidinone
    • 3-Oxo-1,2-diazolidine
    • pyrazolidin-3-one
    • 3-Oxopyrazolidine
    • 3-Pyrazolidone
    • NDGRWYRVNANFNB-UHFFFAOYSA-N
    • Pyrazolidinone
    • AKOS000321180
    • FT-0697188
    • 3-oxypyrazoline
    • 10234-72-7
    • BB 0260465
    • EN300-23516
    • 4,5-dihydro-1H-pyrazol-3-ol
    • DTXSID50144928
    • AKOS000321181
    • pyrazolidone
    • MDL: MFCD04113565
    • Inchi: 1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6)
    • InChI Key: NDGRWYRVNANFNB-UHFFFAOYSA-N
    • SMILES: O=C1CCNN1

Computed Properties

  • Exact Mass: 86.04808
  • Monoisotopic Mass: 86.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 71.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13

3-Pyrazolidone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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3-Pyrazolidone Related Literature

Additional information on 3-Pyrazolidone

3-Pyrazolidinone: A Comprehensive Overview

The compound 3-Pyrazolidinone, also known by its CAS registry number 10234-72-7, is a member of the Pyrazolidinone class of compounds. This unique chemical entity has garnered significant attention in the pharmaceutical and biomedical industries due to its diverse applications and potential for drug development. With its distinctive structural features, 3-Pyrazolidinone serves as a valuable template for designing novel drugs targeting various therapeutic areas.

Over the years, Pyrazolidinone derivatives have emerged as important tools in medicinal chemistry, particularly in the design of central nervous system (CNS) drugs. The presence of the pyrazolidinone ring system provides a rigid and versatile framework that allows for the attachment of various substituents, enabling the modulation of pharmacokinetic properties and enhancing bioavailability.

Structural Insights and Synthesis

The structure of 3-Pyrazolidinone comprises a five-membered ring containing two nitrogen atoms, with one of them being part of an amide group. This structural motif not only contributes to the compound's stability but also plays a critical role in its biological activity. The synthesis of 3-Pyrazolidinone and its derivatives has been extensively studied, with various methods reported in the literature.

Recent advancements in synthetic chemistry have led to the development of efficient and scalable routes for the preparation of Pyrazolidinone analogs. These methods often involve multi-step synthesis or novel coupling reactions, which not only improve yields but also allow for greater structural diversity. Such innovations are pivotal in accelerating drug discovery efforts and expanding the chemical space of potential lead compounds.

Biological Activity and Therapeutic Potential

3-Pyrazolidinone has demonstrated a wide range of biological activities, making it a valuable starting point for drug development. Notably, its derivatives have been explored as inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and tyrosine kinases, which are implicated in diseases such as cancer and inflammation.

Recent studies have highlighted the potential of Pyrazolidinone-based compounds as antidepressants and anxiolytics. Their ability to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, positions them as promising candidates for the treatment of mood disorders. Furthermore, research into their neuroprotective properties has opened new avenues in the search for therapies for neurodegenerative diseases like Alzheimer's.

Applications in Drug Discovery

The Pyrazolidinone core has been utilized in the design of numerous drugs currently in clinical development. One notable example is the class of central nervous system stimulants, where the pyrazolidinone ring serves as a key structural component to enhance both potency and selectivity.

Moreover, 3-Pyrazolidinone derivatives have been employed as template molecules in high-throughput screening campaigns. Their versatility allows for easy modification, enabling researchers to rapidly explore chemical space and identify lead compounds with desired pharmacological profiles.

Challenges and Future Directions

Despite its many advantages, the development of 3-Pyrazolidinone-based drugs is not without challenges. Issues such as off-target effects, poor solubility, and metabolic stability remain areas of concern. Addressing these limitations will require innovative approaches in both medicinal chemistry and pharmacology.

Looking ahead, the continued exploration of Pyrazolidinone derivatives promises to yield new insights into their therapeutic potential. Advances in computational modeling and crystallography are expected to play a crucial role in optimizing their structure-activity relationships and predicting biological outcomes more accurately.

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